molecular formula C19H18FN3O2 B4795214 3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

Cat. No. B4795214
M. Wt: 339.4 g/mol
InChI Key: OOBRHHKBQHAIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as 5F-AKB48 or 5F-APINACA, and it belongs to the class of synthetic cannabinoids.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide involves binding to the CB1 and CB2 receptors. This binding leads to the activation of the endocannabinoid system, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include changes in neurotransmitter release, modulation of pain perception, and alteration of immune function. This compound has also been found to have anxiolytic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of this compound is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound, such as in the treatment of pain or anxiety disorders. Additionally, further studies are needed to better understand the mechanisms of action and potential toxicity of this compound.

Scientific Research Applications

3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been found to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.

properties

IUPAC Name

3-acetamido-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-12(24)23-16-4-2-3-13(9-16)19(25)21-8-7-14-11-22-18-6-5-15(20)10-17(14)18/h2-6,9-11,22H,7-8H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBRHHKBQHAIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.